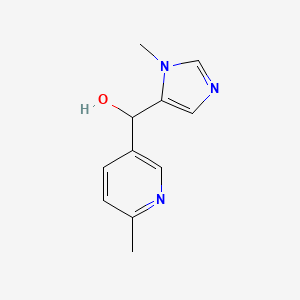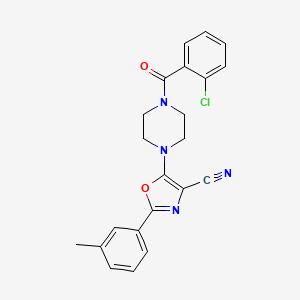
5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with intermediate products. For instance, the synthesis of 5-amino-1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole-4-carbonitrile includes the use of density functional theory calculations to optimize the structural parameters and investigate spectroscopic properties . Another example is the reaction of DABCO with 4-chloro-5H-1,2,3-dithiazoles, leading to high yields of the desired products . The improvement of synthetic methods for related compounds, such as 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)-benzofuran-2-carboxylic acid, demonstrates the importance of optimizing reaction conditions and purification processes to increase overall yields .
Molecular Structure Analysis
The molecular structure of related compounds is often analyzed using spectroscopic methods such as FT-IR and NMR, as well as theoretical calculations . These analyses provide information on the optimized structural parameters, electronic properties, and charge distribution within the molecule. The frontier molecular orbital analysis and total density of states are also crucial for understanding the electronic behavior of these compounds .
Chemical Reactions Analysis
The chemical reactivity of related compounds can be studied through their interaction with various solvents and nucleophiles. For example, the synthesized compound in paper interacts with different solvents, which was investigated using Kamlet-Taft and Catalan methods. Additionally, the modification of the 2-chloroethyl moiety on selected dithiazoles without cleavage of the 1,2,3-dithiazole ring shows the potential for further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include their spectroscopic characteristics, nonlinear optical properties, and thermodynamic properties . The absorption and emission spectra of these compounds are influenced by their molecular structure and the solvents used. The first order hyperpolarizability is an important parameter for nonlinear optical materials, and the ground and excited state dipole moments can be determined using solvatochromic methods . The chemical reactivity indices provide insights into the stability and reactivity of the compounds .
Scientific Research Applications
Piperazine Derivatives in Scientific Research
Piperazine derivatives are explored extensively due to their versatile medicinal properties. They are part of several clinical applications, mainly for the treatment of depression, psychosis, or anxiety. Arylpiperazine derivatives, for instance, undergo extensive metabolism and have shown a variety of serotonin receptor-related effects. The synthesis, disposition, and metabolism of arylpiperazine derivatives, including their transformation into 1-aryl-piperazines, have been a focal point of research to understand their pharmacological profiles and potential therapeutic uses (Caccia, 2007). Furthermore, piperazine and its analogues have been reviewed for their anti-mycobacterial activity, indicating a significant potential against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains (Girase et al., 2020).
properties
IUPAC Name |
5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c1-15-5-4-6-16(13-15)20-25-19(14-24)22(29-20)27-11-9-26(10-12-27)21(28)17-7-2-3-8-18(17)23/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJMKQUIMYGXPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenylethyl 4-oxo-4-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}butanoate](/img/structure/B2503240.png)



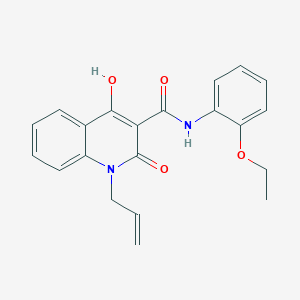
![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2503248.png)
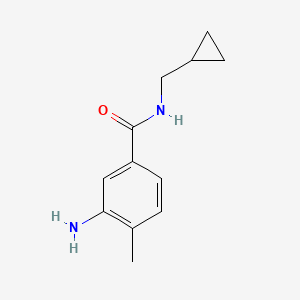
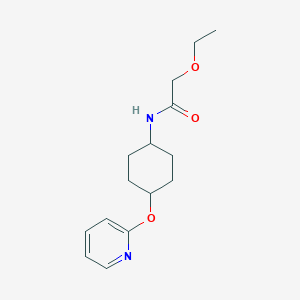
![(2Z)-2-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[2,3-b]quinazoline-3,5-dione](/img/structure/B2503251.png)
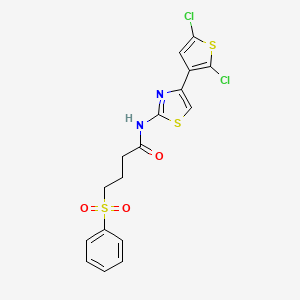
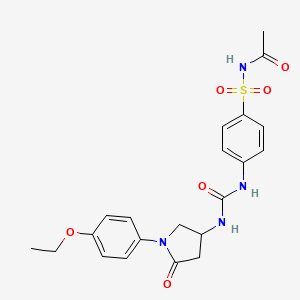
![2,2-Dimethyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2503257.png)
